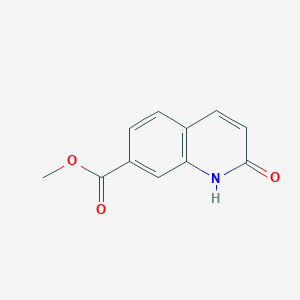

Methyl 2-hydroxyquinoline-7-carboxylate

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Contemporary Chemical Research

The quinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring, holds a privileged position in the landscape of modern chemical research. orientjchem.orgacs.orggoogle.com First isolated from coal tar in 1834, this nitrogen-containing heterocycle has garnered significant attention due to its versatile chemical properties and broad spectrum of biological activities. orientjchem.org Its structure allows for functionalization at numerous positions, making it a valuable building block for the synthesis of diverse derivatives. wikipedia.org The synthetic versatility of quinoline has been a key driver of its extensive use in medicinal chemistry and materials science. acs.org

In the realm of medicinal chemistry, quinoline derivatives are integral to a number of established and developing therapeutic agents. orientjchem.org The quinoline core is a key feature in drugs with a wide array of pharmacological effects, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antioxidant properties. orientjchem.org For instance, the renowned antimalarial drug quinine (B1679958) and its synthetic analogues like chloroquine (B1663885) are based on the quinoline scaffold. orientjchem.org Furthermore, the development of fluoroquinolone antibiotics marked a significant advancement in the treatment of bacterial infections. orientjchem.org The significance of the quinoline scaffold is further underscored by its presence in numerous compounds under clinical investigation for cancer therapy, targeting mechanisms such as topoisomerase and kinase inhibition. acs.org The frequent appearance of the quinoline motif in bioactive natural products, known as alkaloids, further solidifies its status as a "privileged structure" in drug discovery. google.comwikipedia.org

Beyond its medicinal applications, the quinoline scaffold is also employed in other areas of chemical research. Its derivatives are utilized in the manufacturing of dyes, as ligands for catalysis, and as corrosion inhibitors. The oxidation of quinoline produces quinolinic acid, a precursor to herbicides. wikipedia.org The ongoing exploration of quinoline chemistry continues to yield novel compounds with unique properties, ensuring its enduring importance in the field.

Overview of Ester and Hydroxyl Functionalities within Aromatic Systems

The introduction of ester and hydroxyl functional groups onto an aromatic system, such as the quinoline scaffold, profoundly influences the molecule's physical and chemical properties. Aromatic esters, characterized by an ester group (-COO-R) attached to an aromatic ring, are a significant class of organic compounds. nih.gov The ester linkage is formed through the condensation of an aromatic carboxylic acid with an alcohol and is a key determinant of the compound's reactivity. google.com Aromatic esters are involved in a variety of important chemical transformations, including hydrolysis back to the constituent carboxylic acid and alcohol, reduction to alcohols, and Claisen condensation to form β-keto esters. nih.gov The ester group is generally considered to be electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and directs incoming substituents to the meta position. google.com These compounds are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. nih.govgoogle.com

The hydroxyl group (-OH) attached to an aromatic ring confers phenolic properties to the molecule. This functional group can act as a hydrogen bond donor and acceptor, influencing solubility and intermolecular interactions. The oxygen atom of the hydroxyl group can donate electron density into the aromatic ring, making the ring more susceptible to electrophilic substitution. This activating effect directs incoming electrophiles to the ortho and para positions. nih.gov The acidic nature of the phenolic hydroxyl group is another key characteristic, as the resulting phenoxide ion is stabilized by delocalization of the negative charge into the aromatic ring. nih.gov

Historical Development and Evolution of Research Pertaining to 2-Hydroxyquinoline-7-carboxylate Derivatives

The historical development of research into 2-hydroxyquinoline-7-carboxylate derivatives is intrinsically linked to the broader history of quinoline chemistry. Following the initial isolation of quinoline in the 1830s, the latter half of the 19th century saw the development of several key synthetic methods for constructing the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. orientjchem.orgwikipedia.org These methods provided access to a wide range of substituted quinolines, paving the way for systematic investigations into their properties and applications.

Early research was often driven by the desire to synthesize analogues of naturally occurring quinoline alkaloids like quinine. This led to the exploration of various substitution patterns on the quinoline ring. The introduction of hydroxyl groups to form hydroxyquinolines, also known as quinolinols, was an area of significant interest. These compounds exist in tautomeric forms, for example, 2-hydroxyquinoline (B72897) is in equilibrium with its 2-quinolone form.

The study of quinoline carboxylic acids also has a long history, with the Doebner reaction providing a route to quinoline-4-carboxylic acids. wikipedia.org The development of methods to introduce carboxylic acid and ester functionalities at other positions, including the 7-position, was a logical progression. The interest in such compounds was often fueled by their potential biological activity. For instance, research has shown that the presence of a carboxylic acid or an electron-withdrawing group at the C-7 position can be important for the antiviral activity of certain quinoline derivatives. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxo-1H-quinoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-7-4-5-10(13)12-9(7)6-8/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYAYIYUEXTLAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Hydroxyquinoline 7 Carboxylate

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

A variety of named reactions and modern synthetic strategies have been developed to construct the quinoline skeleton. These methods often provide a versatile platform for accessing a wide range of substituted quinolines.

Pfitzinger Reaction and its Variants for Quinoline Carboxylic Acid Formation

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net It involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of the isatin amide bond, followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the quinoline product. wikipedia.org

A notable variant is the Halberkann variant, which utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org The Pfitzinger reaction offers a direct route to quinoline carboxylic acids, which are key precursors for various derivatives. researchgate.netui.ac.id The reaction conditions are typically alkaline, and the choice of base and solvent can influence the reaction's efficiency. jocpr.com

Table 1: Overview of Pfitzinger Reaction and its Variants

| Reaction Name | Reactants | Key Product Feature | Reference |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid | wikipedia.org |

| Halberkann Variant | N-acyl isatin, Base | 2-Hydroxy-quinoline-4-carboxylic acid | wikipedia.org |

Cyclization Reactions Utilizing Anilines or Nitrobenzenes

Several significant methods for quinoline synthesis rely on the cyclization of anilines or the in-situ reduction of nitrobenzenes.

The Skraup synthesis is a well-known method that produces quinoline from the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orguop.edu.pk The reaction mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. uop.edu.pk

The Doebner-von Miller reaction is a related synthesis that uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. iipseries.orgpharmaguideline.com This method can produce a variety of substituted quinolines.

The Friedländer synthesis offers a route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.comnih.gov A one-pot version of the Friedländer synthesis has been developed, starting from o-nitroarylcarbaldehydes which are reduced in situ before condensation. organic-chemistry.org

Combes quinoline synthesis involves the reaction of anilines with β-diketones in the presence of an acid catalyst to form 2,4-disubstituted quinolines. iipseries.orgpharmaguideline.com

More contemporary approaches include the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br2) to yield 3-halo-substituted quinolines. nih.govacs.org This method proceeds under mild conditions and tolerates a range of functional groups. nih.gov

One-Pot Synthetic Strategies for Related Quinoline Derivatives

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot syntheses for quinoline derivatives. These strategies combine multiple reaction steps into a single operation, avoiding the isolation of intermediates.

One such approach involves the reaction of β-nitroacrylates with 2-aminobenzaldehydes to form quinoline-2-carboxylates. mdpi.com This process includes an aza-Michael addition, an intramolecular Henry reaction, and subsequent eliminations to achieve aromatization. mdpi.com Another one-pot method for synthesizing highly substituted quinolines utilizes α-amino ketone derivatives, alkynes, and a surfactant in an aqueous medium. bohrium.com Furthermore, quinoline-fused fluorescent dihydro/spiro-quinazolinones have been synthesized in a one-pot reaction using p-toluene sulfonic acid as a promoter. acs.org

Targeted Synthesis of Methyl 2-hydroxyquinoline-7-carboxylate

The specific synthesis of this compound requires methods that can precisely install the hydroxyl group at the C2 position and the methyl carboxylate at the C7 position.

Esterification of Corresponding Carboxylic Acid Precursors

A common and direct method for obtaining this compound is through the esterification of its corresponding carboxylic acid precursor, 2-hydroxyquinoline-7-carboxylic acid. Standard esterification procedures, such as reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) or using a reagent like thionyl chloride followed by methanol, can be employed.

The precursor, 2-hydroxyquinoline-7-carboxylic acid, can potentially be synthesized through modifications of classical quinoline syntheses. For instance, a Skraup synthesis using 3-aminophenol (B1664112) as the aniline component could lead to 7-hydroxyquinoline (B1418103). Subsequent carboxylation and oxidation could potentially yield the desired precursor. Another plausible route involves the hydrolysis of a corresponding nitrile or the oxidation of a methyl group at the 7-position of a 2-hydroxyquinoline (B72897) core.

Multi-Step Reaction Sequences and Pathway Analysis

The synthesis of this compound is often achieved through a multi-step reaction sequence. A documented pathway begins with 6-bromoisatin. vulcanchem.com

Table 2: Exemplary Multi-Step Synthesis Pathway

| Step | Reaction | Reagents | Intermediate/Product | Reference |

| 1 | Condensation | Pyruvic acid, alkaline conditions | 7-Bromoquinoline-2,4-dicarboxylic acid | vulcanchem.com |

| 2 | Decarboxylation | Heat in nitrobenzene | 7-Bromo-2-quinolinecarboxylic acid | vulcanchem.com |

| 3 | Esterification | Thionyl chloride, methanol | Methyl 7-bromo-2-quinolinecarboxylate | vulcanchem.com |

| 4 | Hydroxylation | Palladium-catalyzed amination, followed by hydrolysis | Methyl 7-hydroxyquinoline-2-carboxylate | vulcanchem.com |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. These principles can be integrated into the proposed synthesis of this compound.

Sustainable Alternatives for Quinolone Synthesis: Traditional quinoline syntheses like the Friedländer, Skraup, or Doebner-von Miller reactions often rely on harsh conditions, such as high temperatures and strong acids, and can generate significant waste. iipseries.orgthieme-connect.comwikipedia.orgnih.gov Modern approaches offer more sustainable alternatives.

Catalyst-Free and Water-Based Syntheses: The Friedländer reaction, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, has been successfully performed in water without any catalyst, showcasing a significant green advantage. organic-chemistry.org

Electrochemical Methods: An electrochemically assisted Friedländer reaction presents a highly sustainable strategy, using electric current to drive the synthesis from nitro compounds. This method avoids bulk chemical reductants, operates under mild conditions, and demonstrates high atom economy. rsc.orgrsc.org

Microwave-Assisted Reactions: The use of microwave irradiation is a well-established green technique that can dramatically reduce reaction times and improve yields. researchgate.netasianpubs.org For instance, the Gould-Jacobs reaction, which produces 4-hydroxyquinolines, has been efficiently conducted using microwave heating, shortening reaction times from hours to minutes. asianpubs.orgresearchgate.netablelab.eu This technology could be applied to the hydrolysis of the 2-chloro intermediate, accelerating the conversion to the final product.

Greener Catalysts: The use of heterogeneous catalysts, ionic liquids, and metal-organic frameworks (MOFs) in quinoline synthesis is expanding. nih.govnih.gov Gold-catalyzed versions of the Friedländer synthesis have been developed, proceeding under milder conditions without hazardous acids or bases. thieme-connect.com

Applying these principles, a greener synthesis of the target molecule could involve an initial catalyst-free quinoline synthesis in water, or an electrochemical approach, followed by a microwave-assisted hydrolysis step.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to controlling and optimizing the synthesis. The proposed route to this compound involves several key transformations with well-studied mechanisms.

Mechanism of the Friedländer Annulation: The Friedländer synthesis is a classic method for quinoline formation and its mechanism is illustrative of the cyclization step. wikipedia.org The reaction between a 2-amino substituted carbonyl compound (1) and a carbonyl compound with an α-methylene group (2) can proceed via two primary pathways:

Aldol-First Pathway: The reaction begins with an aldol (B89426) addition to form intermediate (3). This is followed by dehydration to yield an unsaturated carbonyl compound (4), which then undergoes intramolecular imine formation and a final dehydration to produce the quinoline ring (7).

Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (5). This intermediate then undergoes an intramolecular aldol-type reaction to form (6), which subsequently dehydrates to the final quinoline product (7). wikipedia.org

The specific pathway can be influenced by the reactants and reaction conditions, but both converge to the formation of the quinoline core.

Mechanism of Nucleophilic Aromatic Substitution (Hydrolysis of 2-Chloroquinoline): The conversion of Methyl 2-chloroquinoline-7-carboxylate to the final product occurs via a nucleophilic aromatic substitution, specifically an SNAr mechanism. The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position towards nucleophilic attack. In a basic medium, a hydroxide (B78521) ion attacks the C2 carbon, forming a negatively charged Meisenheimer complex. This intermediate is stabilized by the aromatic system. Subsequently, the chloride ion is eliminated, and upon workup, the 2-quinolone is formed. In acidic media, the quinoline nitrogen is first protonated, further activating the ring for attack by a water molecule.

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the efficiency of the synthesis, each step must be optimized. This involves systematically varying reaction parameters such as temperature, catalyst, solvent, and reaction time to achieve the highest possible yield.

Optimization of the Quinolone Ring Formation: The initial cyclization to form the quinoline nucleus is often the most complex step and benefits greatly from optimization. For classical methods like the Conrad-Limpach synthesis, solvent choice is critical. High-boiling inert solvents like mineral oil or 1,2,4-trichlorobenzene (B33124) have been shown to significantly improve yields compared to solvent-free conditions by facilitating the high-energy cyclization step. wikipedia.orgnih.gov

The following table illustrates a hypothetical optimization for a Friedländer-type synthesis of a quinoline precursor.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | 80 | 12 | 45 |

| 2 | p-TsOH (10) | Ethanol | 80 | 6 | 75 |

| 3 | Iodine (10) | Ethanol | 80 | 4 | 82 |

| 4 | AuCl₃ (2) | Water | 100 | 3 | 90 |

| 5 | None (MW) | None | 120 | 0.5 | 88 |

Table 1: Optimization of Reaction Conditions for Quinolone Synthesis

Optimization of the Hydrolysis Step: The conversion of the 2-chloro intermediate to the 2-hydroxy product can also be optimized. Microwave-assisted heating has proven highly effective in accelerating this type of transformation.

The table below shows a comparative optimization for the hydrolysis step.

| Entry | Method | Reagent | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | Conventional | 2M HCl | Dioxane | 100 | 24 h | 65 |

| 2 | Conventional | 2M NaOH | Ethanol | 80 | 18 h | 70 |

| 3 | Microwave | 2M HCl | Water | 150 | 30 min | 92 |

| 4 | Microwave | 2M NaOH | Water | 150 | 25 min | 95 |

Table 2: Optimization of the Hydrolysis of Methyl 2-chloroquinoline-7-carboxylate

These tables demonstrate that by systematically adjusting reaction parameters and employing modern techniques like microwave synthesis and advanced catalytic systems, the yield and efficiency of the synthesis of this compound can be significantly enhanced. researchgate.netablelab.eu

In-Depth Analysis of this compound Remains Elusive Due to Lack of Published Research

The inquiry sought a detailed examination structured around high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This would have included an unambiguous structural assignment using 1D and 2D NMR techniques, conformational and tautomeric analysis, determination of molecular conformation and crystal packing, and an analysis of intermolecular interactions.

However, the scientific literature accessible through broad and targeted searches does not appear to contain published studies that have performed and reported on these specific analyses for this compound. While the compound is listed in several chemical supplier catalogs, the detailed characterization data necessary to construct an authoritative and scientifically accurate article on its spectroscopic and structural properties is not available in the public domain.

Without primary research literature detailing ¹H, ¹³C, and other relevant NMR experiments (such as COSY, HSQC, HMBC), or published crystal structure data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further investigation into polymorphism and solvate studies also proved fruitless, indicating a significant gap in the current body of published research for this specific molecule.

Therefore, until such research is conducted and published, a detailed article on the advanced spectroscopic and structural elucidation of this compound cannot be responsibly compiled.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Hydroxyquinoline 7 Carboxylate

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry serves as a cornerstone in the structural analysis of novel compounds, providing definitive information on molecular weight and elemental composition, as well as insights into the molecule's framework through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For Methyl 2-hydroxyquinoline-7-carboxylate, with the molecular formula C₁₁H₉NO₃, the theoretical exact mass can be calculated. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass to within a few parts per million (ppm), allowing for the confident confirmation of the chemical formula by comparing the experimentally measured mass to the calculated value. This precision effectively rules out other potential formulas that may have the same nominal mass.

While specific experimental data for this compound is not detailed in the provided literature, the analysis of its isomer, Methyl 8-hydroxyquinoline-2-carboxylate, shows a computed exact mass of 203.058243149 Da. This highlights the level of precision expected in an HRMS analysis for this class of compounds. The confirmation is typically achieved using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Table 1: Theoretical Mass Data for this compound

| Description | Data |

|---|---|

| Molecular Formula | C₁₁H₉NO₃ |

| Calculated Monoisotopic Mass | 203.05824 Da |

| Expected Ion in Positive ESI-HRMS | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 204.06552 Da |

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the structure of a molecule by inducing fragmentation and analyzing the resulting product ions. While a specific fragmentation pattern for this compound is not published, a plausible pathway can be proposed based on the known fragmentation behavior of related quinoline (B57606) and ester-containing compounds.

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺ at m/z 204.06552) would likely undergo characteristic neutral losses. Common fragmentation pathways for such structures include:

Loss of Methanol (B129727) (CH₃OH): A primary fragmentation could involve the loss of methanol from the methyl ester group, resulting in a significant fragment ion.

Loss of Carbon Monoxide (CO): Following or preceding other fragmentations, the loss of CO is a common pathway for heterocyclic compounds.

Decarboxylation: The loss of the entire methoxycarbonyl group (•COOCH₃) or sequential losses of methoxy (B1213986) (•OCH₃) and then CO are highly probable.

These fragmentation patterns provide a structural fingerprint, helping to confirm the connectivity of atoms, including the positions of the hydroxyl and methyl carboxylate groups on the quinoline core.

Table 2: Plausible Fragmentation Pathway for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 204.06552 | Loss of H₂O | 186.05496 | Ion resulting from loss of water |

| 204.06552 | Loss of CH₃OH | 172.04983 | Acylium ion after methanol loss |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their chemical environment. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, the FT-IR spectrum is expected to show characteristic peaks confirming its key structural features: the hydroxyl group, the ester carbonyl group, the quinoline ring system, and C-O bonds. The position of the O-H and C=O stretching vibrations can be particularly informative about intermolecular interactions, such as hydrogen bonding. For instance, a broad O-H stretch would indicate hydrogen bonding, while the C=O stretch's frequency can distinguish it from a carboxylic acid or ketone. Raman spectroscopy, being particularly sensitive to non-polar bonds and aromatic systems, would complement the FT-IR data by providing strong signals for the quinoline ring's C=C and C=N vibrations.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Source of Correlation |

|---|---|---|---|

| Hydroxyl | O-H stretch (H-bonded) | 3500 - 3300 (broad) | |

| Aromatic C-H | C-H stretch | 3100 - 3000 | |

| Ester Carbonyl | C=O stretch | 1725 - 1700 | |

| Quinoline Ring | C=C and C=N stretch | 1650 - 1450 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Emission Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for probing the electronic properties of a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state, with the wavelength of maximum absorption (λmax) corresponding to specific electronic transitions, typically π→π* and n→π* for aromatic and heterocyclic systems.

The UV-Vis spectrum of this compound is expected to be dominated by intense π→π* transitions characteristic of the extended π-system of the quinoline ring. The presence of the hydroxyl (-OH) and methyl carboxylate (-COOCH₃) substituents will modulate the energies of these transitions, causing shifts in the absorption maxima compared to unsubstituted quinoline.

Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited state back to the ground state. Many hydroxyquinoline derivatives are known to be fluorescent. Studies on 7-hydroxyquinoline (B1418103), a closely related parent compound, show that it exhibits fluorescence, and its emission properties can be influenced by processes like excited-state proton transfer. The emission spectrum of this compound would provide insights into the nature of its lowest excited singlet state (S₁) and the deactivation pathways available to it.

Table 4: Expected Electronic Spectroscopy Properties for this compound

| Property | Expected Observation | Underlying Electronic Transition | Source of Correlation |

|---|---|---|---|

| UV-Vis Absorption (λmax) | Multiple bands in the 250-400 nm range | π→π* transitions of the quinoline system |

| Fluorescence Emission | Emission at wavelengths longer than absorption | S₁ → S₀ relaxation | |

Computational and Theoretical Investigations of Methyl 2 Hydroxyquinoline 7 Carboxylate

Quantum Chemical Calculations (e.g., Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods such as Ab Initio (including high-level composite methods like G3(MP2) and CBS-QB3) and semi-empirical approaches are employed to solve the Schrödinger equation for a given molecular system. chemrxiv.org These calculations provide data on thermochemical properties, such as enthalpies of formation, which are crucial for determining the relative stability of different isomers and conformers. chemrxiv.org For instance, studies on hydroxyquinoline isomers have demonstrated good agreement between computationally derived enthalpies of formation and experimental values, validating the accuracy of these theoretical approaches. chemrxiv.org

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. dntb.gov.uaresearchgate.net

In studies of related quinoline (B57606) derivatives, the HOMO-LUMO energy gap has been calculated to understand reactivity. For example, in a study of methyl imidazole (B134444) derivatives, a smaller energy gap was correlated with higher reactivity. dntb.gov.ua For quinoline derivatives like 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy difference was calculated to be around 3.75 eV for its trans conformer. dergipark.org.tr Such analyses, when applied to Methyl 2-hydroxyquinoline-7-carboxylate, would reveal its electronic distribution and potential reactivity sites. The HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

Table 1: Calculated HOMO-LUMO Energy Gaps for Related Quinoline Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans) | DFT/B3LYP/6-311++G(d,p) | - | - | 3.75 | dergipark.org.tr |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis) | DFT/B3LYP/6-311++G(d,p) | - | - | 3.84 | dergipark.org.tr |

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. In analyses of quinoline derivatives, specific signals can be assigned; for instance, the methyl group at the 2nd position of a quinoline might exhibit a singlet signal in the range of δ 2.55–2.59 ppm. nih.gov Similarly, signals for the protons on the quinoline ring can be calculated and compared to experimental spectra to confirm the molecular structure. nih.govmdpi.com

UV-Vis (Ultraviolet-Visible): Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic transition energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. dergipark.org.tr For a related quinoline derivative, the most significant electronic transition was calculated to be from the HOMO to the LUMO+1 level, with a predicted excitation energy of 4.60 eV. dergipark.org.tr These calculations help in understanding the electronic transitions responsible for the observed color and photophysical properties of the compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a highly effective and widely used computational method for studying the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for investigating the geometry, reactivity, and other properties of complex organic molecules like quinoline derivatives. dntb.gov.uanih.gov

A crucial first step in most computational studies is geometry optimization. DFT methods, such as B3LYP, are used to find the lowest energy three-dimensional arrangement of atoms in a molecule. nih.gov This process identifies the most stable conformer. For molecules with flexible groups, such as the methyl ester in this compound, a potential energy surface (PES) scan can be performed. This involves systematically changing specific torsion angles to map out the conformational energy landscape and identify all low-energy conformers and the energy barriers between them. researchgate.net Such analysis was performed on the anion of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate to understand its conformational preferences. researchgate.net

Hydroxyquinolines, particularly those with a hydroxyl group at position 2 or 4, can exist in a tautomeric equilibrium between the enol (hydroxy) form and the keto (quinolinone) form. mdpi.comrsc.org DFT calculations are instrumental in determining the relative thermodynamic stabilities of these tautomers by calculating their ground-state energies. chemrxiv.org

For 2-hydroxyquinoline (B72897), the parent compound, studies have shown it can exist in both tautomeric forms. rsc.org The equilibrium can be influenced by the solvent. researchgate.net Computational analyses on 7-hydroxyquinoline (B1418103) derivatives have also explored this prototropic equilibrium, revealing that the relative populations of the enol and keto forms are solvent-dependent. researchgate.netresearchgate.net Applying these methods to this compound would clarify its preferred tautomeric form in different environments, which is critical as the two forms have different chemical and physical properties.

Molecular Dynamics (MD) Simulations

While quantum chemical methods provide detailed information on static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes, flexibility, and interactions with the environment, such as a solvent. mdpi.com

For a molecule like this compound, MD simulations can be used to:

Explore its conformational flexibility in an aqueous or organic solvent.

Study the stability of different tautomers and the dynamics of their interconversion.

Investigate how the molecule interacts with other molecules, which is a foundational aspect of modern drug development. mdpi.com

For example, MD simulations have been used to investigate the stability of protein-ligand complexes and to understand the dynamic character of drug targets, which is crucial for drug design. mdpi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-hydroxyquinoline |

| 4-hydroxyquinoline |

| 8-hydroxyquinoline (B1678124) |

| Methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate |

| 1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-imidazole |

Investigation of Conformational Dynamics and Flexibility

A computational study of the conformational dynamics and flexibility of this compound would aim to identify the molecule's most stable three-dimensional structures and the energy barriers for conversion between them. This is typically achieved through a potential energy surface (PES) scan.

The process would involve systematically rotating the flexible parts of the molecule, primarily the bond connecting the carboxylate group to the quinoline ring and the bond of the methyl group. For each incremental rotation, the molecule's energy would be calculated using quantum mechanical methods like Density Functional Theory (DFT). The results would reveal the low-energy, stable conformers and the higher-energy transition states that separate them. This information is crucial for understanding how the molecule's shape influences its interactions with its environment.

Solvent Effects on Molecular Structure and Properties

The influence of a solvent on the properties of this compound would be investigated using computational models that simulate the solvent environment. The two primary approaches are implicit and explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally efficient for estimating how a solvent's polarity affects the molecule's geometry, electronic structure, and spectroscopic properties. For instance, calculations could predict changes in bond lengths, bond angles, and the UV-Vis absorption spectrum in solvents of varying polarity, such as water, ethanol, and dimethyl sulfoxide (B87167) (DMSO).

Explicit solvent models would involve surrounding a single molecule of this compound with a number of individual solvent molecules. This more computationally intensive approach, often using molecular dynamics (MD) simulations, allows for the study of specific interactions like hydrogen bonding between the solute and solvent molecules.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its reactivity in various chemical transformations.

To elucidate a reaction mechanism, researchers would use methods like DFT to calculate the energies of the reactants, products, and any intermediates and transition states along the reaction coordinate. Identifying the transition state—the highest energy point on the reaction pathway—is key to determining the reaction's activation energy and, consequently, its rate. Techniques such as intrinsic reaction coordinate (IRC) calculations would be used to confirm that the identified transition state correctly connects the reactants and products. These computational insights provide a detailed, molecular-level understanding of the reaction dynamics.

Functional Exploration and Applications in Chemical Research

Role as a Synthetic Intermediate for Complex Molecules

The chemical architecture of Methyl 2-hydroxyquinoline-7-carboxylate, possessing multiple reactive sites, establishes it as a valuable synthetic intermediate or building block for constructing more elaborate molecular structures. The ester and hydroxyl groups, along with the quinoline (B57606) ring system itself, can undergo a variety of chemical transformations.

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid functionality is a cornerstone of synthetic chemistry, enabling the formation of amides, esters, and other acid derivatives through well-established coupling reactions. Furthermore, the hydroxyl group can be alkylated or acylated to introduce different functionalities. The quinoline ring system can also participate in various reactions, including electrophilic substitution, although the existing substituents will direct the position of new groups.

In related systems, the synthetic utility of the quinoline scaffold is well-documented. For example, derivatives of 4-hydroxyquinoline-3-carboxylic acid have been synthesized and studied for their biological activities. acs.org The synthesis of 2-methylquinoline-4-carboxylic acid derivatives has been achieved through methods like the Doebner reaction, highlighting the reactivity of pyruvic acid with aromatic amines to form the quinoline core. sci-hub.se Similarly, 8-hydroxy-2-methylquinoline can be selectively oxidized to form 8-hydroxy-2-quinolinecarbaldehyde, demonstrating that substituents on the quinoline ring can be readily modified to introduce new functional groups for further elaboration. nih.gov These examples underscore the potential of this compound as a versatile precursor for a diverse range of complex target molecules.

| Functional Group | Potential Transformation | Resulting Functionality |

| Methyl Ester | Hydrolysis | Carboxylic Acid |

| Methyl Ester | Amination/Amidation | Amide |

| Hydroxyl Group | Alkylation / Etherification | Ether |

| Hydroxyl Group | Acylation / Esterification | Ester |

| Quinoline Ring | Electrophilic Substitution | Substituted Quinoline |

Coordination Chemistry and Ligand Design

The structure of this compound is ideally suited for acting as a ligand in coordination chemistry. The presence of a nitrogen atom within the heterocyclic ring and an adjacent hydroxyl group creates a classic bidentate chelation site (N,O-donor set) that can bind strongly to a variety of metal ions.

The ability of hydroxyquinoline derivatives to chelate metal ions is a well-established and widely studied phenomenon. nih.gov The most famous example is 8-hydroxyquinoline (B1678124) (8HQ), which is a powerful chelating agent for numerous metal ions and is capable of forming stable complexes. nih.gov This chelating ability arises from the formation of a stable five-membered ring involving the metal ion, the quinoline nitrogen, and the deprotonated hydroxyl oxygen.

This compound shares this N,O-donor arrangement and is therefore expected to be an effective chelator. Upon deprotonation of the hydroxyl group, the molecule can coordinate with metal ions to form stable complexes. Research on the closely related 8-hydroxyquinoline-5-sulfonic acid has shown that it forms intensely fluorescent chelates with a wide array of metal ions. uci.edu This demonstrates the general capacity of the hydroxyquinoline scaffold to engage in metal complexation. While the electronic and steric effects of the carboxylate group at the 7-position will modulate the stability and properties of the resulting complexes, the fundamental chelating ability remains.

A variety of metal ions are known to form complexes with hydroxyquinoline-based ligands, as detailed in the table below based on studies with 8-hydroxyquinoline-5-sulfonic acid. uci.edu

| Metal Ion Group | Specific Ions Forming Fluorescent Chelates | Optimal pH Range |

| Group IIA | Be, Mg, Ca, Sr, Ba | 7 - 8 |

| Group IIB | Zn, Cd | 5 - 8 |

| Group IIIA | Sc, Y, La | 5 - 6 |

| Group IIIB | Al, Ga, In | 5 - 6 |

| Other Metals | Sn(IV), Tl(I) | ~7 |

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF are dictated by the geometry and functionality of both the metal node and the organic linker. researchgate.net Carboxylate-based ligands are among the most common and versatile building blocks for MOF synthesis due to their robust coordination with metal centers. wikipedia.org

After hydrolysis of its methyl ester to a carboxylic acid, this compound becomes a multifunctional ligand exceptionally well-suited for designing MOFs and coordination polymers. The resulting molecule, 2-hydroxyquinoline-7-carboxylic acid, offers at least two distinct coordination sites: the carboxylate group and the bidentate N,O-chelating site of the hydroxyquinoline moiety. This multitopic connectivity can lead to the formation of highly stable and structurally diverse frameworks. researchgate.net The rigidity of the quinoline backbone is also advantageous for creating porous materials with permanent void spaces. By selecting different metal ions, researchers can tune the coordination environment and the resulting network topology, potentially creating 2D or 3D structures with applications in gas storage, separation, and catalysis. researchgate.netwpmucdn.com Although specific MOFs based on this particular ligand are not yet prominent in the literature, its structural motifs are archetypal for the design of advanced coordination materials. nih.govresearchgate.net

Material Science Applications

The unique electronic and structural features of this compound make it a promising candidate for the development of advanced functional materials.

Many quinoline derivatives are known to be highly fluorescent, a property that is often enhanced upon complexation with metal ions. uci.edu This luminescence makes them valuable components in the development of sensors, light-emitting diodes (OLEDs), and bio-imaging agents. The fluorescence in hydroxyquinolines can arise from mechanisms such as an excited-state intramolecular proton transfer (ESIPT), where a proton moves from the hydroxyl group to the quinoline nitrogen in the excited state. nih.gov

Complexes of hydroxyquinolines with metal ions such as zinc (Zn²⁺), aluminum (Al³⁺), and cadmium (Cd²⁺) are particularly known for their strong fluorescence. uci.edu For example, a study of 8-hydroxyquinoline-5-sulfonic acid revealed that its cadmium chelate is exceptionally fluorescent in aqueous solutions. uci.edu Given these precedents, this compound and its metal complexes are expected to exhibit interesting photophysical properties. The carboxylate group provides an additional site for tuning the electronic structure and, consequently, the emission wavelength and quantum yield. This tunability makes it a strong candidate for creating fluorescent sensors, where the binding of a target analyte (e.g., a specific metal ion) could induce a measurable change in the fluorescence signal. nih.govmdpi.com

| Compound/Complex | Key Property | Potential Application |

| 8-Hydroxyquinoline Derivatives | Strong fluorescence, ESIPT | Fluorescent Sensors nih.gov |

| Metal-HQS Chelates (e.g., Cd-HQS) | Intense Fluorescence | Metal Ion Detection uci.edu |

| This compound | Expected Luminescence | Component for Luminescent Materials |

The bifunctional nature of this compound allows it to serve as a monomer or precursor for the synthesis of novel polymers and advanced materials. The hydroxyl and ester groups are key handles for polymerization reactions.

For instance, the hydroxyl group could be converted into an acrylate (B77674) or methacrylate (B99206) ester, which could then undergo free-radical polymerization to produce a polymer with pendant quinoline units. Alternatively, the methyl ester can be hydrolyzed to a carboxylic acid. This di-functional monomer (containing a carboxylic acid and a hydroxyl group) could then be used in step-growth polymerization to synthesize polyesters. If the hydroxyl group were first converted to an amine, the resulting amino-acid-like monomer could be used to create polyamides.

Incorporating the quinoline moiety into a polymer backbone or as a side chain can impart valuable properties to the final material, such as thermal stability, specific optical properties (fluorescence), and the ability to coordinate with metal ions. This could lead to the development of functional materials like polymer-based sensors, membranes with selective transport properties, or coatings with unique optical characteristics. cymitquimica.com

The functional exploration of this compound and its structural analogs has revealed a wide range of biological activities, positioning the quinoline scaffold as a significant pharmacophore in medicinal chemistry. This section details the investigation into its enzyme inhibition, receptor interactions, and its effects on various cell lines and pathogens, focusing on the underlying mechanisms of action.

In Vitro Enzyme Inhibition Studies (e.g., DNA gyrase, topoisomerase IV, acetylcholinesterase, HIV-1 integrase)

While specific enzymatic inhibition data for this compound is not extensively documented in publicly available research, the broader class of quinoline derivatives has been thoroughly investigated as potent enzyme inhibitors. The foundational structure is recognized for its ability to interact with the active sites of various critical enzymes.

DNA Gyrase and Topoisomerase IV: The quinolone scaffold is a well-established inhibitor of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, recombination, and repair. The inhibitory mechanism of quinolones involves stabilizing the covalent complex formed between the enzyme and DNA, which leads to the accumulation of double-strand breaks and subsequent cell death. Norfloxacin (B1679917), a model quinolone, has been shown to convert Escherichia coli topoisomerase IV into a poisonous adduct on DNA rather than simply inhibiting its catalytic activity. google.com This action causes DNA damage and induces the SOS pathway for DNA repair. google.com Different quinolones can exhibit preferential targeting; for instance, in Staphylococcus aureus, norfloxacin preferentially attacks topoisomerase IV, leading to a slow blockage of DNA synthesis, whereas other compounds may target DNA gyrase more readily. nih.gov The presence of 4-carbonyl and 3-carboxylate groups on the quinolone ring is considered essential for binding to DNA gyrase and for transport into the bacterial cell. mdpi.com

HIV-1 Integrase: HIV-1 integrase (IN) is a key enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the retroviral replication cycle. researchgate.net As there is no human homolog for this enzyme, it represents a prime target for antiretroviral therapy. mdpi.com Quinolone derivatives have been designed as HIV-1 integrase inhibitors. nih.gov These inhibitors typically chelate the divalent metal ions (usually Mg²⁺) in the enzyme's active site, which are essential for its catalytic activity. Docking studies of various 4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives have shown that their binding modes are similar to those of known HIV integrase inhibitors, indicating their potential to disrupt the enzyme's function. nih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition is a key strategy in the management of Alzheimer's disease. mdpi.com Various heterocyclic scaffolds, including quinoline derivatives, have been explored for AChE inhibition. Specifically, 8-hydroxyquinolines have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit AChE, among other contributing factors. nih.gov Quinoxaline derivatives, which are structurally related to quinolines, have also demonstrated potent inhibitory activity against acetylcholinesterase, with some compounds showing IC₅₀ values in the nanomolar range. mdpi.com

The table below summarizes the inhibitory activities of various quinoline-related compounds against different enzymes, illustrating the potential of this chemical class.

| Enzyme Target | Compound Class | Example Compound(s) | Observed Effect/Mechanism |

| DNA Gyrase/Topoisomerase IV | Quinolones | Norfloxacin, Ciprofloxacin | Stabilizes enzyme-DNA covalent complex, inducing DNA damage. google.comnih.gov |

| HIV-1 Integrase | 4-oxo-1,4-dihydroquinoline-3-carbohydrazides | Various derivatives | Binds to the active site, likely chelating essential metal ions. nih.gov |

| Acetylcholinesterase | 8-Hydroxyquinolines, Quinoxalines | Various derivatives | Inhibition of enzyme activity. mdpi.comnih.gov |

Receptor Binding Assays and Ligand-Target Interactions

Specific receptor binding assays for this compound are not detailed in the available literature. However, studies on related quinoline derivatives provide insight into their ligand-target interactions. Molecular docking studies are frequently employed to predict and understand these interactions at a molecular level.

For instance, the interaction between quinolone antibiotics and their bacterial targets, DNA gyrase and topoisomerase IV, is a well-studied example. The 4-carbonyl and 3-carboxylate groups of the quinolone core are crucial for binding within the enzyme's active site. mdpi.com This interaction is fundamental to their antibacterial mechanism.

In the context of cancer research, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been docked into the active site of tyrosine-protein kinase c-Src. One lead compound was predicted to bind with a significant energy of -119.99 kcal/mol, forming hydrogen bonds with key residues such as Glu310 and Asp404. mdpi.com

Similarly, in the field of anti-HIV research, molecular modeling of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides has been used to understand their interaction with HIV integrase. These studies revealed binding modes that are analogous to known integrase inhibitors, suggesting a common mechanism of action centered on interaction with the enzyme's active site. nih.gov These computational studies are invaluable for guiding the synthesis of more potent and selective derivatives.

Antiproliferative Activity against Cell Lines (Mechanism-Oriented Studies)

The quinoline scaffold is a prominent feature in many compounds with significant antiproliferative activity against a variety of cancer cell lines. While specific data for this compound is limited, extensive research on related structures highlights several mechanisms through which these compounds exert their cytotoxic effects.

One key mechanism is the induction of apoptosis, or programmed cell death. Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been shown to induce disruption of the mitochondrial membrane potential and subsequent apoptosis in HuT78 lymphoma cells. mdpi.com Similarly, certain 7-hydroxy quinolinone derivatives induced apoptosis at the pre-G1 phase in MCF-7 breast cancer cells. researchgate.net

Another important mechanism is cell cycle arrest. The aforementioned 7-hydroxy quinolinone derivatives were found to cause cell cycle arrest at the S and G2/M phases. researchgate.net Certain 5-methoxyindole (B15748) tethered isatins caused a lengthening of the G1 phase and a reduction in the S and G2/M phases. nih.gov

Furthermore, some quinoline compounds act by inhibiting key enzymes involved in cancer cell proliferation and survival. A series of novel quinoline compounds were found to act as inhibitors and degraders of DNA methyltransferases (DNMTs), particularly DNMT3A, leading to submicromolar antiproliferative activities in leukemic and solid cancer cell lines. mdpi.com

The table below presents examples of the antiproliferative activity of various quinoline derivatives against different cancer cell lines.

| Compound Class | Cell Line(s) | IC₅₀ / GI₅₀ Values | Mechanism of Action |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular carcinoma) | 6.25±0.034 µg/mL | Not specified, but potent in vivo antitumor activity observed. nih.gov |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (12d) | HuT78 (T-cell lymphoma) | GI₅₀ ~0.4 µM | Cell cycle suppression, disruption of mitochondrial membrane potential, apoptosis induction. mdpi.com |

| 7-Hydroxy Quinolinone derivative (Compound 6) | MCF-7 (Breast cancer) | Potent, comparable to Doxorubicin | Cell cycle arrest at S and G2/M phases, apoptosis induction. researchgate.net |

| Hexahydroquinoline derivative (10c) | NCI 60 cell lines | GI₅₀ mean up to 74% | Disruption of cell cycle at pre-G1 and G2/M phases. nih.gov |

| Novel Quinoline Compound (2b) | HCT116 (Colon cancer) | Submicromolar activity | DNMT1 and -3A protein degradation. mdpi.com |

Antimicrobial Mechanisms against Bacterial and Fungal Strains

The quinoline core is integral to numerous antimicrobial agents. Research into hydroxyquinoline derivatives has elucidated several mechanisms responsible for their activity against a broad spectrum of bacterial and fungal pathogens.

Antibacterial Mechanisms: The primary antibacterial mechanism for many quinolone antibiotics is the inhibition of DNA gyrase and topoisomerase IV, as detailed in section 6.4.1. This leads to the disruption of essential DNA processes and bacterial cell death. mdpi.com Another significant mechanism, particularly for 8-hydroxyquinolines, is the chelation of essential metal ions. This disruption of metal homeostasis can inhibit various cellular processes vital for bacterial survival. nih.govmdpi.com For example, 8-hydroxyquinolines have demonstrated bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, killing the bacteria under replicating conditions. nih.gov The complex formed between Fe(III) and 8-hydroxyquinoline, Fe(8-hq)3, exhibits a dual mechanism of action by delivering toxic iron into the bacterial cell while also chelating other essential intracellular metals. mdpi.com

Antifungal Mechanisms: Hydroxyquinoline derivatives employ multiple strategies to combat fungal infections. One key mechanism involves disrupting the fungal cell membrane's integrity. Studies have shown that some 8-hydroxyquinoline derivatives can cause leakage of intracellular components, such as nucleic acids, indicating irreversible membrane damage. scienceopen.com This is often linked to the compound's ability to bind to ergosterol, the primary sterol in fungal cell membranes, which is a target for established antifungal drugs like amphotericin B. researchgate.netnih.gov Additionally, some derivatives, like clioquinol, have been observed to damage the fungal cell wall and inhibit the formation of pseudohyphae in Candida albicans, which is a crucial virulence factor. researchgate.netscienceopen.com

Antiviral Activity and Mechanism-Based Research

Derivatives of the quinoline scaffold have been identified as potent inhibitors of a diverse range of viruses. The mechanisms underlying their antiviral action are varied and often target specific stages of the viral life cycle.

For instance, 8-hydroxy-7-substituted quinoline compounds have shown specific antiviral activity against herpesviruses, particularly cytomegalovirus (CMV). Their mechanism is believed to involve the inhibition of the viral DNA polymerase. google.com In the case of Dengue virus (DENV2), certain 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives act at an early stage of the virus lifecycle, reducing the intracellular production of the envelope glycoprotein (B1211001) and the yield of infectious virions. nih.gov

Against influenza viruses, isoquinolone derivatives (isomers of quinolones) have been found to inhibit viral genome replication. mdpi.com Other hydroxyquinoline derivatives have demonstrated that their antiviral activity against the H5N1 avian influenza virus is influenced by the lipophilicity and electron-withdrawing properties of substituents on the molecule, suggesting a mechanism related to viral entry. nih.gov More recently, hydroxyquinoline-pyrazole derivatives have been identified as having direct antiviral activity against several coronaviruses, including SARS-CoV-2 and MERS-CoV, by attenuating the virus through multiple modes of action, including adsorption inhibition and replication inhibition. nih.gov

The table below summarizes the antiviral activities of various quinoline derivatives.

| Virus Target | Compound Class | Example Compound | Observed Effect/Mechanism |

| Cytomegalovirus (CMV) | 8-Hydroxy-7-substituted quinolines | Various derivatives | Inhibition of viral DNA polymerase. google.com |

| Dengue Virus (DENV2) | 2-alkyl-5,7-dichloro-8-hydroxyquinoline | iso-Bu derivative (IC₅₀: 0.49 µM) | Reduces envelope glycoprotein production. nih.gov |

| Influenza A and B | Isoquinolone derivative | Compound 1 (EC₅₀: 0.2-0.6 µM) | Inhibition of viral genome replication. mdpi.com |

| Coronaviruses (SARS-CoV-2, MERS-CoV) | Hydroxyquinoline-pyrazole derivatives | Various derivatives | Adsorption inhibition, virucidal effect, replication inhibition. nih.gov |

| HIV | 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide | Compound 8b (EC₅₀: 75 µM) | Inhibition of HIV integrase. nih.gov |

Neuroprotective Mechanisms and Related Biological Pathways

The potential for quinoline-based structures to act as neuroprotective agents has been explored, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanisms are often multifaceted, targeting oxidative stress and excitotoxicity.

Studies on 1,2,3,4-tetrahydroisoquinoline (B50084) (a related heterocyclic compound) and its derivatives have shown neuroprotective properties. One derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), provides neuroprotection through a complex mechanism that includes scavenging free radicals and, importantly, antagonizing the glutamatergic system. nih.gov It was found to prevent glutamate-induced cell death and calcium influx, suggesting a specific action on NMDA receptors. nih.gov This inhibition of glutamate-induced excitotoxicity is a critical pathway for neuroprotection, as excessive glutamate (B1630785) can lead to neuronal damage.

Furthermore, 8-hydroxyquinoline derivatives have been specifically investigated for the treatment of neurodegenerative diseases. nih.gov Their neuroprotective potential is often attributed to their ability to chelate metal ions like copper and zinc, which are implicated in the pathological aggregation of proteins (e.g., amyloid-beta) and the generation of reactive oxygen species in Alzheimer's disease.

Structure-Activity/Property Relationship (SAR/SPR) Studies in Various Contexts

The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) of "this compound" and its analogs is crucial for understanding how chemical modifications influence their biological and physicochemical profiles. While direct and extensive SAR/SPR studies on this specific molecule are not widely published, valuable insights can be drawn from research on structurally related quinoline, 2-quinolone, and quinoline-7-carboxylic acid derivatives. These studies reveal key structural motifs and substituent effects that govern various biological activities, including antimicrobial, anticancer, and enzyme inhibitory actions.

The fundamental quinoline scaffold is a recognized "privileged structure" in medicinal chemistry, known for its broad range of pharmacological activities. mdpi.comekb.eg The arrangement of the fused pyridine (B92270) and benzene (B151609) rings, along with the nature and position of substituents, dictates the molecule's interaction with biological targets. nih.gov For quinolone derivatives, the substitution at the N-1 position, the presence of a carboxylic acid function at position 3, a keto group at C-4, and specific substituents at positions C-5, C-6, C-7, and C-8 are all known to be critical for antibacterial activity. nih.govyoutube.comslideshare.net

Influence of Substituents on the Quinolone Core

Research on various quinolone derivatives has established several general SAR principles. For instance, the carboxylic acid group at position 3 and the keto group at position 4 are often essential for antibacterial activity, forming a key pharmacophore that can interact with metal ions and biological targets. chem960.com Modification of the C3-carboxylic acid group typically leads to a decrease in antibacterial potency. youtube.com

Substitutions at the C-7 position of the quinoline ring have been a major focus of SAR studies, significantly impacting the spectrum and potency of biological activity. slideshare.netoup.com The introduction of different cyclic amines, such as piperazine (B1678402) or pyrrolidine, at this position has been shown to enhance antibacterial efficacy. slideshare.netoup.com The bulkiness and electronic properties of the C-7 substituent can also influence the compound's ability to overcome bacterial resistance mechanisms, such as efflux pumps. oup.com

The 2-hydroxyquinoline (B72897) moiety exists in tautomeric equilibrium with its 2-quinolone form (2-oxo-1,2-dihydroquinoline). This structural feature is significant as both forms can present different interaction profiles with biological targets. SAR studies on 2-oxo-1,2-dihydroquinoline derivatives have identified them as potential cholinesterase inhibitors, with the substitution pattern on the quinoline ring playing a critical role in their inhibitory activity. researchgate.net

Anticancer and Enzyme Inhibitory Activity

The quinoline scaffold is also prevalent in compounds designed as anticancer agents and enzyme inhibitors. For example, derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been investigated as P-glycoprotein inhibitors to combat multidrug resistance in cancer. nih.gov In these studies, the nature of substituents on the quinoline ring was correlated with their inhibitory activity.

In the context of enzyme inhibition, 8-hydroxyquinoline-7-carboxylic acid derivatives have been identified as inhibitors of Pim-1 kinase, a target in cancer therapy. This highlights the importance of the hydroxyl and carboxylic acid groups in mediating interactions within the ATP-binding pocket of the kinase. While the hydroxyl group is at a different position (C-8 versus C-2), it underscores the potential of this functional group in the quinoline-7-carboxylate scaffold to participate in key binding interactions.

Antioxidant and Other Biological Activities

Derivatives of hydroxyquinoline-carboxylic acids have also been evaluated for their antioxidant properties. In a study on 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives, certain compounds demonstrated good antioxidant activity. researchgate.net This suggests that the hydroxyl group on the quinoline ring can contribute to radical scavenging capabilities.

| Core Scaffold | Substituent(s) | Biological Activity | Key Findings | Reference |

| Quinolone | F at C-6; Piperazine at C-7 | Antibacterial | Fluorine at C-6 and a piperazine ring at C-7 broaden the spectrum and increase potency. | nih.gov |

| 2-Oxo-1,2-dihydroquinoline | Various substitutions | Cholinesterase Inhibition | The substitution pattern on the quinoline ring is key to inhibitory activity. | researchgate.net |

| 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid | Halogen and other radicals | P-glycoprotein Inhibition | The nature of substituents correlates with the ability to inhibit P-glycoprotein. | nih.gov |

| Quinolone | Amino or methyl groups on C-7 substituent | Antibacterial (Gram-positive) | Specific placement of these groups on the C-7 heterocycle can enhance activity against certain bacteria. | oup.com |

| 4-Hydroxyquinoline-3-carboxylic acid | Isothiazolo group at C-3 | Antibacterial | Replacement of the carboxylic acid with an isothiazolo group can significantly increase in vitro activity. | youtube.com |

| 2-Hydroxyquinoline-4-carboxylic acid derivatives | Aryl groups and further derivatization | Antioxidant | Certain derivatives show good antioxidant activity in ABTS assays. | researchgate.net |

These findings collectively suggest that for "this compound," the 2-hydroxy group, the 7-methoxycarbonyl group, and the positions on the quinoline ring are all critical determinants of its potential biological activity and physicochemical properties. Future SAR and SPR studies focusing specifically on this molecule and its close analogs would be invaluable for elucidating its full therapeutic and research potential.

Advanced Analytical and Detection Methodologies for Methyl 2 Hydroxyquinoline 7 Carboxylate

Chromatographic Separation Techniques (e.g., HPLC, LC-MS, GC-MS)

Chromatography is a cornerstone for the separation and analysis of quinoline (B57606) derivatives. Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed to resolve these compounds from complex mixtures and provide detailed structural and quantitative information.

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is highly effective for analyzing quinoline compounds. mdpi.commdpi.com For instance, the analysis of related quinoline structures has been successfully achieved using reversed-phase chromatography with C18 columns. nih.gov A typical mobile phase consists of a gradient system involving an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile. nih.govnih.gov The mass spectrometer, often a tandem-mass spectrometry (MS/MS) system like a QTRAP, allows for highly sensitive and selective detection using modes such as Multiple Reaction Monitoring (MRM). nih.govbohrium.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for volatile or semi-volatile derivatives. researchgate.net Although direct analysis of polar compounds like Methyl 2-hydroxyquinoline-7-carboxylate can be challenging, derivatization can make it more amenable to GC-MS analysis. mdpi.com Spectral libraries, such as those provided by NIST, are often used to identify compounds based on their mass fragmentation patterns. researchgate.net

Table 1: Representative LC-MS/MS Parameters for Quinoline Derivative Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides high-resolution separation with faster analysis times. nih.gov |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 3.5 µm) | Separates compounds based on hydrophobicity; suitable for quinoline structures. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent used to elute the compound from the column. nih.govnih.gov |

| Flow Rate | 0.15 - 0.4 mL/min | Typical flow rate for analytical scale UHPLC. nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the nitrogen atom in the quinoline ring to form [M+H]⁺ ions. mdpi.comnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity for quantification and structural confirmation. nih.govbohrium.com |

Developing and validating an analytical method is a critical process to ensure that the results are reliable, accurate, and reproducible. For this compound, a comprehensive validation process for an LC-MS/MS method would be based on established guidelines and would assess several key parameters.

The validation process begins with establishing the specificity and selectivity of the method, ensuring that no endogenous components from a sample matrix interfere with the detection of the analyte. bohrium.com Linearity is assessed by preparing a series of standard solutions at different concentrations to create a calibration curve. For related quinoline compounds, linearity has been demonstrated over a range of 1 to 1000 ng/mL. nih.gov

Accuracy and precision are determined through intra-day and inter-day analyses of quality control (QC) samples at multiple concentration levels (low, medium, and high). The acceptance criterion is typically within 15% of the nominal concentration. nih.gov The efficiency of the sample preparation process is evaluated by measuring the extraction recovery, which for similar compounds has been shown to be greater than 96%. nih.gov Finally, the stability of the analyte is tested under various conditions, including storage, freeze-thaw cycles, and handling, to ensure that the compound does not degrade during the analytical workflow. nih.gov

Table 2: Key Parameters for Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value. nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 15%. nih.gov |

| Selectivity | The ability to assess the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the analyte's retention time. bohrium.com |

| Extraction Recovery | The efficiency of the analyte's extraction from the sample matrix. | Consistent and reproducible, often >90%. nih.gov |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | Analyte concentration remains within ±15% of the initial value. nih.gov |

Spectrophotometric Quantification Methods (UV-Vis, Fluorescence)

Spectrophotometric methods offer a rapid and cost-effective means for the quantification of compounds that contain a suitable chromophore. The quinoline ring system in this compound absorbs ultraviolet (UV) and visible light, making it a candidate for UV-Vis spectrophotometry.

The UV-Vis absorption spectrum of quinoline derivatives is characterized by distinct peaks corresponding to π-π* and n-π* electronic transitions within the aromatic system. researchgate.net For the parent 8-hydroxyquinoline (B1678124) (8-HQ) chromophore, absorption peaks are typically observed around 240 nm and 310 nm. researchgate.net The exact position and intensity of these absorption maxima for this compound would be influenced by the position of the hydroxyl and carboxylate substituents on the quinoline ring, as well as the solvent used for the analysis. researchgate.net

Certain quinoline derivatives are also known for their fluorescent properties. sigmaaldrich.com For example, 7-Hydroxy-4-methyl-2(1H)-quinolone is suitable for analysis by fluorescence spectroscopy, a technique that offers significantly higher sensitivity than UV-Vis absorption. sigmaaldrich.com The potential fluorescence of this compound would depend on its specific electronic structure and whether efficient radiative decay occurs after excitation. If fluorescent, a method could be developed by determining its optimal excitation and emission wavelengths for highly sensitive quantification.

Table 3: Expected Spectrophotometric Properties

| Technique | Property | Expected Characteristic |

|---|---|---|

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | Expected peaks around 240-320 nm, characteristic of the hydroxyquinoline chromophore. researchgate.net |

| Fluorescence Spectroscopy | Emission | Potential for fluorescence, which would require determination of optimal excitation and emission wavelengths. sigmaaldrich.com |

Electrochemical Analysis and Redox Properties

Studies on related 8-hydroxyquinoline derivatives have shown that these compounds can be electrochemically active. nih.gov The hydroxyl group can facilitate oxidation. The precise oxidation and reduction potentials of this compound would be unique to its specific substitution pattern. Computational studies, such as calculations of frontier molecular orbitals (HOMO and LUMO), can complement experimental electrochemical data to help explain the observed redox behavior. nih.gov This type of analysis is useful for understanding potential reaction mechanisms and for developing electrochemical sensors for the compound's detection.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of quinoline (B57606) derivatives is a cornerstone of organic chemistry, with numerous established methods. However, the pursuit of more efficient, scalable, and environmentally benign synthetic routes is a perpetual endeavor. Future research on the synthesis of Methyl 2-hydroxyquinoline-7-carboxylate and its analogs could focus on several key areas:

Catalytic Methods: The development of novel transition-metal-catalyzed reactions could offer more direct and atom-economical pathways to functionalized quinolines. nih.gov These methods often provide higher yields and milder reaction conditions compared to classical syntheses like the Skraup or Doebner-von Miller reactions.

One-Pot Syntheses: Multi-component reactions (MCRs) that allow for the construction of complex quinoline scaffolds in a single step are highly desirable. researchgate.net These approaches enhance efficiency by minimizing purification steps and reducing solvent waste.

Green Chemistry Approaches: The use of safer solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation) will be crucial in developing sustainable synthetic protocols for quinoline derivatives. nih.gov

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | C-H activation, cross-coupling reactions. |

| Multi-Component Reactions | Step and atom economy, operational simplicity. | One-pot synthesis of highly substituted quinolines. |